molecular formula C28H17BrN2O5 B5063698 2-(2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-BROMOBENZOIC ACID

2-(2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-BROMOBENZOIC ACID

Cat. No.: B5063698
M. Wt: 541.3 g/mol
InChI Key: RZDKCDRMLJHRAY-UHFFFAOYSA-N
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Description

2-(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-BROMOBENZOIC ACID is a complex organic compound that features a biphenyl structure, a phthalimide moiety, and a bromobenzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-BROMOBENZOIC ACID typically involves multiple steps, including the formation of biphenyl derivatives and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann reaction, and other electrophilic substitution reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-BROMOBENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-BROMOBENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-BROMOBENZOIC ACID involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-BROMOBENZOIC ACID is unique due to its combination of biphenyl, phthalimide, and bromobenzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-2-[[1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17BrN2O5/c29-18-11-13-23(22(15-18)28(35)36)30-25(32)17-10-12-20-21(14-17)27(34)31(26(20)33)24-9-5-4-8-19(24)16-6-2-1-3-7-16/h1-15H,(H,30,32)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDKCDRMLJHRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=C(C=C(C=C5)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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